

Isomalt's Interaction with Active Pharmaceutical Ingredients: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomalt, a disaccharide sugar alcohol, is an increasingly utilized excipient in the pharmaceutical industry, valued for its versatility in various dosage forms. Its chemical stability, low hygroscopicity, and favorable organoleptic properties make it a suitable choice for a range of applications, from direct compression of tablets to a carrier for liquid and poorly soluble Active Pharmaceutical Ingredients (APIs). This technical guide provides a comprehensive overview of the core interactions between isomalt and APIs, focusing on the physicochemical aspects that influence drug product performance. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows to support researchers and formulation scientists in leveraging the benefits of isomalt in drug development.

Physicochemical Properties of Isomalt

Isomalt is a crystalline equimolar mixture of two diastereomeric disaccharides: 1-O- α -D-glucopyranosyl-D-mannitol dihydrate (GPM) and 6-O- α -D-glucopyranosyl-D-sorbitol (GPS). This unique composition contributes to its desirable characteristics as a pharmaceutical excipient.

Key Properties:



- High Stability: Isomalt exhibits excellent thermal and chemical stability. It does not undergo
 caramelization or Maillard reactions with amine-containing APIs, a significant advantage over
 reducing sugars.[1][2]
- Low Hygroscopicity: Isomalt is significantly less hygroscopic than many other polyols, absorbing minimal water up to a relative humidity of 85%.[1] This property contributes to the stability of moisture-sensitive APIs.
- Pleasant Taste and Mouthfeel: With a sweetness level approximately half that of sucrose and a negative heat of solution, isomalt provides a pleasant, cooling sensation in the mouth, making it ideal for chewable and orally disintegrating tablets (ODTs).[3]
- Non-cariogenic: Isomalt is not metabolized by oral bacteria, and therefore does not contribute to tooth decay.[4]
- Good Compactability: The direct compression grade of isomalt displays excellent binding properties, allowing for the production of hard, low-friability tablets.

Isomalt-API Interactions: A Quantitative Overview

The interaction between isomalt and APIs is primarily of a physicochemical nature. Isomalt can influence an API's stability, dissolution rate, and bioavailability through various formulation strategies.

Dilution Potential and Tableting Properties

A study comparing standard isomalt with a co-processed isomalt (melt granulation with PEG 4000 and crospovidone) demonstrated a significant improvement in the dilution potential for several APIs.



API	Dilution Potential with Standard Isomalt (%)	Dilution Potential with Coprocessed Isomalt (%)
Paracetamol	20	40
Mefenamic Acid	Not Reported	30
Ascorbic Acid	Not Reported	40
Nimesulide	Not Reported	40
Aspirin	Not Reported	30

Table 1: Dilution potential of various APIs with standard and co-processed isomalt. Data sourced from a comparative study.

Impact on Drug Dissolution

Co-extrusion of isomalt with poorly soluble drugs has been shown to enhance their dissolution rates. This is attributed to the formation of an amorphous solid dispersion where the drug is molecularly dispersed within the isomalt carrier.

API	Formulation	Dissolution within 20 minutes (%)
Paracetamol	Co-extruded with Isomalt	>80
Hydrochlorothiazide	Co-extruded with Isomalt	60

Table 2: Dissolution of APIs from co-extruded isomalt formulations.

Solid-State Interactions

Differential Scanning Calorimetry (DSC) has been used to study the solid-state interactions between isomalt and APIs. In a study with ibuprofen, DSC thermograms of physical mixtures and traditionally compacted tablets showed no significant changes in the thermal parameters of either component, suggesting the absence of strong interactions and the maintenance of their initial crystalline forms.



Experimental Protocols

This section details the methodologies for key experiments involving isomalt and APIs.

Preparation of Co-processed Isomalt by Melt Granulation

Objective: To improve the tableting properties of isomalt.

Materials:

- Isomalt (e.g., galenIQ[™] 721)
- Polyethylene Glycol (PEG) 4000
- Crospovidone

Procedure:

- Blend isomalt, PEG 4000, and crospovidone in the desired ratio (e.g., 45.8% isomalt, 43.7% PEG 4000, 10.5% crospovidone).
- Transfer the blend to a suitable melt granulator.
- Heat the mixture to 60°C while mixing until a granulated mass is formed.
- Allow the granules to cool to room temperature.
- Sieve the granules to obtain the desired particle size distribution.

Co-extrusion of Isomalt and API

Objective: To prepare an amorphous solid dispersion to enhance API dissolution.

Equipment:

Co-rotating twin-screw extruder

Procedure:



- Physically mix isomalt and the API (e.g., paracetamol or hydrochlorothiazide) in the desired ratio.
- · Feed the physical mixture into the extruder.
- Set the desired temperature profile for the different barrel zones. Note: Specific temperatures will depend on the API's thermal properties and the desired degree of amorphization.
- Set the screw speed to ensure adequate mixing and residence time.
- Collect the extrudate and mill to a fine powder.

Tablet Friability Testing

Objective: To assess the mechanical strength of tablets formulated with isomalt.

Apparatus:

Friabilator (compliant with USP <1216>)

Procedure:

- For tablets with a unit weight of ≤ 650 mg, take a sample of whole tablets as close as
 possible to 6.5 g. For tablets with a unit weight > 650 mg, take a sample of 10 whole tablets.
- Carefully de-dust the tablets.
- Accurately weigh the tablet sample (W initial).
- Place the tablets in the drum of the friabilator.
- Rotate the drum 100 times at 25 ± 1 rpm.
- Remove the tablets from the drum and carefully de-dust them.
- · Accurately weigh the tablets again (W final).
- Calculate the percentage weight loss (friability) using the following formula: Friability (%) =
 [(W initial W final) / W initial] x 100

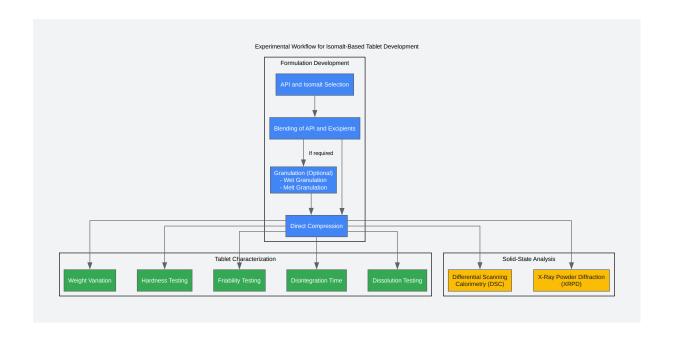




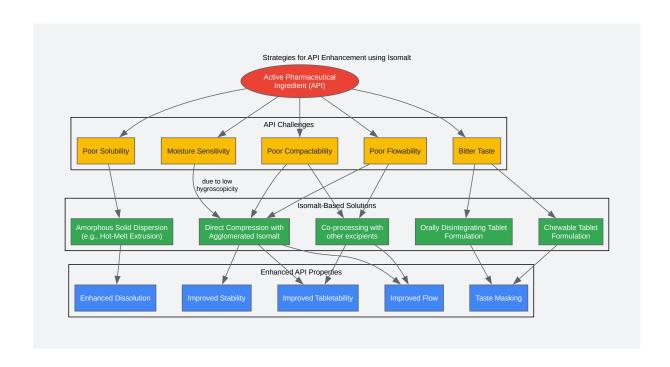
An acceptable friability is typically less than 1%.

Visualizing Workflows and Relationships Experimental Workflow for Isomalt-Based Tablet Formulation and Testing









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